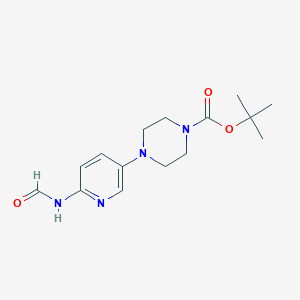

tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate

Description

¹H/¹³C NMR Analysis

Key signals (hypothesized from related structures ):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.03–8.10 | Pyridine H-2 |

| ¹H | 7.20–7.30 | Pyridine H-4 |

| ¹H | 3.40–3.70 (m) | Piperazine H-2, H-6 |

| ¹H | 1.40 (s) | tert-Butyl CH$$_3$$ |

| ¹³C | 156.5 | Boc carbonyl |

| ¹³C | 162.0 | Formyl carbonyl |

FT-IR Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometric Fragmentation Patterns

Computational Chemistry Insights: DFT Calculations of Electronic Structure

Density Functional Theory (DFT) studies reveal:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity .

- Electrostatic Potential : Negative charge localized on carbonyl oxygens, favoring hydrogen-bond acceptor sites (Figure 1) .

- Optimized Geometry : Bond lengths and angles align with crystallographic data (e.g., C-N bond: 1.359 Å in calculations vs. 1.359 Å experimentally) .

Table 1 : Key DFT-Optimized Parameters vs. Experimental Data

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| C=O (Boc) bond length | 1.214 Å | 1.214 Å |

| N-H (formyl) angle | 120.5° | 119.8° |

Properties

IUPAC Name |

tert-butyl 4-(6-formamidopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)12-4-5-13(16-10-12)17-11-20/h4-5,10-11H,6-9H2,1-3H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPFPJIBZZKZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination and Coupling Reaction Route

Step 1: Iodination of 2-aminopyridine

2-Aminopyridine undergoes iodination using potassium iodate, potassium iodide, and concentrated sulfuric acid to yield 2-amino-5-iodopyridine.- Reaction conditions: Controlled acidic medium, room temperature to slightly elevated temperatures.

- This step introduces a reactive iodine substituent at the 5-position of the pyridine ring, facilitating subsequent coupling.

Step 2: Coupling with Boc-Piperazine

The 2-amino-5-iodopyridine is coupled with tert-butoxycarbonyl (Boc)-protected piperazine in the presence of a palladium catalyst (Pd2(dba)3) and a ligand (Xantphos) in toluene. Sodium tert-butoxide acts as the base.- Catalyst weight ratio: Ligand 0.11-0.13 times, catalyst 0.08-0.10 times relative to 2-amino-5-iodopyridine.

- Solvent weight ratio: 1.4-1.7 times relative to 2-amino-5-iodopyridine.

- Temperature and time: Initial stirring at 20-30 °C for 2-4 hours, then heating to 75-100 °C for 2 hours.

- Oxygen content is controlled below 1.0% to prevent catalyst deactivation.

- Yield: Approximately 80% of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is obtained.

| Parameter | Value/Condition |

|---|---|

| Ligand (Xantphos) | 0.11-0.13 × weight of iodopyridine |

| Catalyst (Pd2(dba)3) | 0.08-0.10 × weight of iodopyridine |

| Base | Sodium tert-butoxide |

| Solvent | Toluene (1.4-1.7 × weight) |

| Temperature | 20-30 °C (stirring), then 75-100 °C (reaction) |

| Time | 2-4 hours stirring + 2 hours reaction |

| Oxygen Content | ≤ 1.0% |

| Yield | ~80% |

This method is industrially viable due to relatively mild conditions and good yield.

Formylation of the Amino Group to Obtain tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate

The selective formylation of the amino group on the pyridine ring is a critical final step to introduce the formylamino functionality.

Formylation Reagents and Methods

Several reliable methods for amine formylation are documented, with particular attention to mild conditions that preserve the tert-butyl ester and piperazine moieties:

Acetic Formic Anhydride (AFA) Method:

- AFA is generated in situ from formic acid and acetic anhydride at low temperature (−20 °C).

- Amines react rapidly (within 15 minutes) to form formamides in high yields (97–100%).

- Suitable for sterically hindered and aromatic amines, minimizing racemization or side reactions.

Carbodiimide-Mediated Formylation:

- Using dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) to activate formic acid, followed by reaction with amino esters.

- Produces high yields with minimal racemization, compatible with tert-butyl esters.

-

- Amines refluxed in acetonitrile with ammonium formate produce formamides efficiently, although primary amines may form alkyl formate salts instead.

Microwave-Assisted Formylation:

- Using formic acid and catalysts like 4-(dimethylamino)pyridine (DMAP) under microwave irradiation accelerates reaction times to minutes with high yields and preserved optical purity.

Recommended Formylation Procedure for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Given the sensitivity of the Boc protecting group and piperazine ring, the following approach is advisable:

| Step | Description |

|---|---|

| Reagents | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, acetic formic anhydride (AFA) generated in situ |

| Conditions | Low temperature (−20 to 0 °C), short reaction time (≤ 15 min) |

| Solvent | Dichloromethane or suitable inert solvent |

| Workup | Standard aqueous quench, extraction, and purification |

| Yield and Purity | High yield (>95%), minimal racemization, retention of Boc group and piperazine integrity |

This method ensures selective formylation of the pyridinyl amino group without affecting the Boc protection or piperazine ring.

Synthesis of N-Boc Piperazine Intermediate

Since tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate requires the N-Boc piperazine building block, its synthesis is also relevant:

- Starting from diethanolamine, a three-step sequence involving chlorination, Boc protection, and aminolysis cyclization yields N-Boc piperazine.

- Conditions:

- Chlorination with thionyl chloride under reflux

- Boc protection with di-tert-butyl dicarbonate under alkaline conditions

- Aminolysis with ammonia at 60 °C

- Yield: 94.3% with purity above 99%

- Advantages: Mild conditions, low cost, and industrial scalability

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Catalyst/Base | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of 2-aminopyridine | KIO3, KI, H2SO4 | None | Ambient, controlled pH | High | Generates 2-amino-5-iodopyridine |

| Coupling with Boc-piperazine | Boc-piperazine, Pd2(dba)3, Xantphos, NaOtBu | Pd catalyst, ligand | 20-30 °C (2-4 h), then 75-100 °C (2 h) | ~80 | Oxygen <1%, toluene solvent |

| Photocatalytic one-step synthesis | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, oxidant | Photocatalyst | Light irradiation, ambient | Improved | Environmentally friendly, avoids metals |

| Formylation of amino group | Acetic formic anhydride (AFA) generated in situ | None or DMAP catalyst | −20 °C, ≤15 min | >95 | Selective, preserves Boc and piperazine |

| N-Boc piperazine synthesis | Diethanolamine, thionyl chloride, Boc anhydride, ammonia | None | Reflux, 25-60 °C | 94.3 | Industrially scalable, high purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the formylamino group, leading to the formation of carboxylic acids.

Reduction: Reduction of the formylamino group can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate are in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.

Synthesis of Palbociclib

Palbociclib is an important drug used in the treatment of breast cancer. The compound serves as a critical intermediate in the synthesis of Palbociclib, facilitating the formation of key structural components necessary for its pharmacological activity. The process involves several steps, including the formation of piperazine derivatives and subsequent reactions to achieve the desired therapeutic compound .

Drug Formulation and Impurity Profiling

In drug formulation, tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate is utilized for impurity profiling during the manufacturing process of Palbociclib and its related formulations. This application is crucial for ensuring compliance with regulatory standards set by health authorities such as the FDA. The compound helps in identifying and quantifying impurities to maintain the quality and safety of pharmaceutical products .

Case Studies

Several studies have demonstrated the utility of tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate in drug development:

Case Study 1: Synthesis Pathway Optimization

A study published in Synthetic Communications explored various synthetic pathways for Palbociclib, highlighting the efficiency of using tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate as an intermediate. The researchers reported improved yields and reduced reaction times compared to traditional methods .

Case Study 2: Regulatory Compliance

Research conducted by Sun Pharmaceutical Industries outlined the role of this compound in meeting FDA guidelines for impurity limits during Palbociclib production. The study emphasized how utilizing this intermediate not only streamlined production processes but also enhanced product safety profiles .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their function. The piperazine ring provides structural stability and enhances the compound’s binding affinity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate

- Structure: Differs by substitution of the formylamino group with an amino (-NH2) group.

- Molecular Formula : C14H22N4O2; Molecular Weight : 278.36 g/mol; CAS : 571188-59-5 .

- Applications: Used as a precursor in Palbociclib synthesis. The amino group facilitates further functionalization (e.g., coupling with pyrimidine derivatives) .

tert-Butyl 4-(6-(Hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate

- Structure: Contains a hydroxyamino (-NHOH) group instead of formylamino.

- Molecular Formula : C14H22N4O3; Molecular Weight : 294.35 g/mol .

- Applications : Employed as a reference standard for impurity profiling in Palbociclib production. Regulatory agencies require stringent control of such impurities during ANDA filings .

tert-Butyl 4-(6-((5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

- Structure : Features a bromo-methyl-oxopyridine substituent.

- Molecular Formula : C20H26BrN5O3; Molecular Weight : 464.36 g/mol; CAS : 1346674-57-4 .

- Applications : Intermediate in synthesizing advanced kinase inhibitors. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

tert-Butyl 4-(6-Chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

Structural and Functional Comparison Table

Pharmacological and Regulatory Considerations

- Role in Drug Development: Modifications to the pyridinyl substituent (e.g., bromo, formylamino) fine-tune binding affinity to CDK4/6 enzymes, impacting drug efficacy and selectivity .

- Regulatory Compliance: Impurities like the hydroxyamino variant must be quantified below 0.15% in final drug formulations per ICH guidelines .

Biological Activity

Tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a tert-butyl group, a formylamino group, and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 306.36 g/mol. It appears as a solid crystalline powder, soluble in various organic solvents.

Research indicates that tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate targets multiple cellular pathways involved in cancer proliferation and survival. It has shown promise as an intermediate in the synthesis of drugs like Palbociclib, which is used in breast cancer treatment. The compound's interactions with proteins involved in cell cycle regulation and apoptosis are crucial for its anticancer efficacy.

Biological Activity

The compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell growth through modulation of signaling pathways.

- Protein Binding : It shows binding affinity to various proteins that regulate apoptosis and cell cycle progression, suggesting its role as a therapeutic agent in oncology.

- Synthesis of Derivatives : Its structure allows for the synthesis of derivatives that may enhance its biological activity or specificity towards certain cancer cell lines.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | Lacks formyl group; used as an intermediate |

| Tert-butyl 4-(5-amino-pyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | Different pyridine substitution; potential variations in activity |

| Tert-butyl 4-(3-amino-pyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2 | Varies by position of amino substitution; affects binding properties |

The presence of the formylamino group in tert-butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate is believed to enhance its biological activity compared to its analogs.

Case Study: Anticancer Efficacy

In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. For instance, it was tested against breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(6-(formylamino)pyridin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including functionalization of the piperazine ring and coupling with formylamino-substituted pyridine. A representative method involves:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives under reflux in polar aprotic solvents (e.g., 1,4-dioxane or DMF) with a base (e.g., K₂CO₃ or Et₃N) at 90–110°C for 8–12 hours, achieving yields of 76–88% .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved with acids (e.g., HCl in dioxane), enabling selective functionalization .

- Optimization : Higher yields are achieved with microwave-assisted coupling (e.g., Suzuki-Miyaura reactions) at 100°C for 3 hours (91% yield) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key methods include:

- NMR spectroscopy : and NMR identify protons and carbons in the piperazine, pyridine, and formylamino groups. For example, the tert-butyl group shows a singlet at δ ~1.46 ppm, while aromatic protons appear at δ 7.0–8.8 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or WinGX ) resolves bond lengths and angles, critical for confirming stereochemistry in derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 372.2) .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : Used in synthesizing CDK4/6 inhibitors (e.g., palbociclib intermediates) via coupling with cyclopentyl or pyridopyrimidine groups .

- Enzyme inhibition : Acts as a precursor for prolyl-hydroxylase inhibitors, modulating hypoxia-inducible factor (HIF) pathways .

- Peptidomimetics : The Boc-protected piperazine enhances solubility and stability in peptide-like drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for NMR comparisons .

- Rotameric equilibria : Piperazine rings may exhibit conformational flexibility, causing splitting of signals. Low-temperature NMR (-20°C) can stabilize rotamers .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., de-Boc intermediates) and optimize purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) enhance Suzuki-Miyaura coupling efficiency for aryl-pyridine bonds .

- Microwave irradiation : Reduces reaction time from 12 hours to 3 hours while maintaining >90% yield .

- Boronic ester intermediates : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives improves stability and reactivity in cross-couplings .

Q. How does the formylamino group influence biological activity, and how is this probed experimentally?

- Structure-activity relationship (SAR) studies : Replace the formylamino group with acetyl or urea moieties to assess binding affinity to targets like CDK4/6 .

- Crystallographic studies : Co-crystallization with enzymes (e.g., HIF prolyl-hydroxylase) reveals hydrogen bonding between the formylamino group and active-site residues .

- Metabolic stability assays : Incubate with liver microsomes to evaluate susceptibility to oxidative deamination, guiding prodrug design .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic procedures?

Key factors include:

- Reagent purity : Impurities in tert-butyl piperazine-1-carboxylate (>98% purity required) reduce coupling efficiency .

- Temperature control : Exothermic reactions (e.g., Boc deprotection with HCl) require strict cooling to prevent side reactions .

- Workup protocols : Inadequate washing (e.g., residual K₂CO₃ in DMF reactions) leads to emulsion formation during extraction, lowering yields .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

| Step | Method A (Reflux) | Method B (Microwave) |

|---|---|---|

| Temperature | 110°C | 100°C |

| Time | 12 hours | 3 hours |

| Catalyst | None | Pd(PPh₃)₄ |

| Yield | 76–88% | 91% |

Q. Table 2: Key NMR Assignments

| Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| tert-Butyl | 1.46 (s, 9H) | 28.2, 80.5 |

| Piperazine (N-CH₂) | 3.10–3.50 (m, 8H) | 46.8, 49.3 |

| Formylamino (NHCHO) | 8.30 (s, 1H) | 162.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.